molecular formula C13H12N4S2 B2940464 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 219860-18-1

4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2940464
CAS No.: 219860-18-1
M. Wt: 288.39
InChI Key: WGSCKEBSIIZIMG-UHFFFAOYSA-N
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Description

This compound (CAS: 144294-73-5; molecular formula: C₁₂H₁₀N₄S₂) features a triazole-thiol core substituted with a 4-methyl-2-phenylthiazole moiety. Synthesized via methods involving alkylation or nucleophilic substitution (e.g., using cesium carbonate or InCl₃ catalysts) , it is characterized by FTIR, ¹H-NMR, and single-crystal diffraction .

Properties

IUPAC Name

4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S2/c1-8-10(11-15-16-13(18)17(11)2)19-12(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSCKEBSIIZIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NNC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the triazole moiety. Common synthetic routes include:

  • Condensation Reactions: Reacting appropriate precursors such as phenylacetic acid and thiosemicarbazide under acidic conditions to form the thiazole ring.

  • Cyclization Reactions: Cyclization of intermediates to form the triazole ring, often using reagents like hydrazine and acetic acid.

  • Substitution Reactions: Introducing methyl groups at specific positions on the thiazole and triazole rings using methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the thiol group (-SH) to a sulfonic acid (-SO3H) or disulfide (-S-S-).

  • Reduction: Reduction reactions can reduce the triazole ring, potentially leading to the formation of amines.

  • Substitution: Substitution reactions can replace hydrogen atoms on the thiazole or triazole rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under various conditions depending on the desired substitution.

Major Products Formed:

  • Sulfonic Acid Derivatives: Resulting from the oxidation of the thiol group.

  • Amines: Resulting from the reduction of the triazole ring.

  • Substituted Thiazoles and Triazoles: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the triazole and thiazole rings significantly influence melting points, yields, and solubility:

Compound (CAS/ID) Substituents Melting Point (°C) Yield (%) Key Properties Reference
Target compound (144294-73-5) 4-methylthiazole, phenyl, triazole-thiol Not reported Not reported High structural rigidity, moderate solubility in DMF
5b () 4-cyanophenyl, benzimidazole 239–240 83 High thermal stability
5c () 4-fluorophenyl, benzimidazole 255–256 77 Enhanced polarity due to fluorine
5d () 4-bromophenyl, benzimidazole 259–260 75 Heavy atom effect for crystallography
5g () 2,4-dichlorophenyl 159–160 74 Lower melting point, increased lipophilicity
5h () 2,4-difluorophenyl 258–259 82 Improved bioavailability
Compound 4 () 4-chlorophenyl, fluorophenyl, thiazole Not reported High Isostructural packing, planar conformation
1170215-29-8 () Pyrazole, methoxyethyl Not reported Not reported Increased solubility due to ether groups

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -Cl) raise melting points but reduce yields due to steric hindrance .
  • Fluorinated analogs (e.g., 5c, 5h) exhibit higher bioactivity and thermal stability .
  • The target compound’s thiazole substitution may enhance π-π stacking in crystal lattices compared to benzimidazole derivatives .

Key Insights :

  • Fluorinated and nitrophenyl derivatives show superior bioactivity due to enhanced electron-withdrawing effects .
  • The target compound’s thiazole group may mimic benzimidazole moieties in antiviral agents, but empirical data are lacking .

Structural and Crystallographic Comparisons

  • Target Compound : Likely adopts a planar conformation with perpendicular thiazole orientation, similar to isostructural compounds in .
  • Compound 4 () : Triclinic P‾1 symmetry with two independent molecules per unit cell; halogen substituents (Cl vs. Br) minimally affect packing .
  • Benzimidazole Derivatives () : Extended π-systems increase stacking interactions, raising melting points .

Biological Activity

The compound 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4SC_{12}H_{12}N_4S with a molecular weight of approximately 244.31 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one in focus have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
4-Methyl Triazole Derivative10E. coli
4-Methyl Triazole Derivative20S. aureus

Antioxidant Activity

The antioxidant potential of triazole compounds has been assessed using various assays such as DPPH and ABTS. The compound under review exhibited an IC50 value comparable to standard antioxidants like ascorbic acid, indicating robust free radical scavenging activity .

Anticancer Activity

Triazole derivatives have shown promise as anticancer agents. A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism often involves the induction of apoptosis and cell cycle arrest .

CompoundIC50 (µg/mL)Cell Line
4-Methyl Triazole Derivative5.0MCF-7
4-Methyl Triazole Derivative7.5HeLa

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been suggested that triazoles can inhibit fungal cytochrome P450 enzymes, crucial for sterol synthesis in fungi .
  • DNA Interaction : Some studies indicate that these compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to modulate ROS levels within cells, thereby preventing oxidative stress-induced damage .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Antibacterial Efficacy : A clinical trial assessed a triazole derivative's effectiveness against resistant bacterial strains in patients with chronic infections, reporting a significant reduction in bacterial load after treatment .
  • Anticancer Trials : In vitro studies showed that a related compound significantly reduced tumor size in xenograft models of breast cancer when administered at doses correlating with its IC50 values .

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol moiety exhibits high nucleophilicity, enabling diverse transformations:

Oxidation Reactions

Reaction TypeReagents/ConditionsMajor Product(s)Key Findings
Disulfide formationO₂ (air), H₂O₂, or I₂ in ethanolBis(triazole-thiazole) disulfideAuto-oxidation observed under aerobic conditions
Sulfonic acid synthesisHNO₃ (concentrated), ΔTriazole-thiazole sulfonic acid derivativeRequires strong oxidative conditions; limited functional group tolerance

Alkylation/Arylation

  • Reacts with alkyl/aryl halides (e.g., CH₃I, PhCH₂Br) in alkaline media to form thioethers .

  • Example:
    Compound+CH3INaOH EtOHS Methyl derivative\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{NaOH EtOH}}\text{S Methyl derivative}

Triazole Ring Modifications

The 1,2,4-triazole core participates in electrophilic substitution and cycloadditions:

Electrophilic Aromatic Substitution

PositionReagentsProductNotes
C-4Ac₂O/H₂SO₄Acetylated triazole-thiazole derivativeLimited reactivity due to steric bulk
N-1/N-2MeI/K₂CO₃ in DMFN-methylated analogsRegioselectivity depends on base

Cyclization Reactions

  • Reacts with CS₂ in basic media to form fused thiadiazole systems .

  • Forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via N,S-chelation .

Thiazole Substituent Reactivity

The 4-methyl-2-phenylthiazole group influences electronic properties and participates in:

Electrophilic Substitution

ReactionConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°CMeta-nitrothiazole derivative
HalogenationCl₂/FeCl₃ in CHCl₃5-Chlorothiazole analog

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling at C-5 of thiazole with aryl boronic acids (Pd catalysis) .

  • Sonogashira reactions to introduce alkynyl groups .

Comparative Reaction Kinetics

Data from structurally related systems ( ):

Reaction TypeRate Constant (k, ×10⁻³ s⁻¹)Activation Energy (Eₐ, kJ/mol)
Thiol oxidation2.4 ± 0.148.7
Triazole N-alkylation1.1 ± 0.0562.3
Thiazole nitration0.8 ± 0.0375.9

Functionalization Strategies

Key synthetic pathways derived from literature:

  • Thiol-directed chemistry :

    • Mitsunobu reactions for S-alkylation

    • Gold-catalyzed cyclization to benzothiazines

  • Triazole ring expansion :

    • Photochemical [2+2] cycloadditions with enones

  • Thiazole ring functionalization :

    • Directed ortho-metalation for C-H activation

Stability Considerations

  • Thermal stability : Decomposes above 240°C (TGA data)

  • pH sensitivity : Thiol group protonates below pH 5, altering reactivity

  • Light sensitivity : Undergoes photodegradation in UV-A range (λmax = 320 nm)

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or alkylation reactions. Key steps include:

  • Alkylation : Reacting the triazole-thiol precursor with (3-bromopropyl)benzene in i-propanol under basic conditions (e.g., NaOH) to introduce the thiazole moiety .
  • Optimization : Adjusting solvent polarity, temperature (typically 60–80°C), and stoichiometry to maximize yield. Microwave-assisted synthesis may reduce reaction time .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the pure product.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Elemental Analysis : Confirms empirical formula and purity .
  • ¹H-NMR/¹³C-NMR : Assigns proton and carbon environments, verifying substitution patterns (e.g., methyl groups at positions 4 and 5) .
  • LC-MS : Validates molecular weight and detects intermediates .
  • FTIR : Identifies functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=S stretch at ~1200 cm⁻¹) .

Basic: How is the antiradical activity of this compound evaluated in preliminary screenings?

Methodological Answer:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard:

  • Prepare an ethanol solution of the compound (1 × 10⁻³ M to 1 × 10⁻⁴ M).

  • Mix with DPPH solution (0.1 mM in ethanol) and incubate in the dark for 30 minutes.

  • Measure absorbance at 517 nm. Activity is calculated as:

    Scavenging %=(1AsampleAcontrol)×100\text{Scavenging \%} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

    The parent compound shows 88.89% scavenging at 1 mM, decreasing to 53.78% at 0.1 mM .

Advanced: How do structural modifications (e.g., substituent additions) influence antiradical activity?

Methodological Answer:

  • 4-Fluorobenzylidene substitution : Reduces activity due to electron-withdrawing effects, lowering radical stabilization .
  • 2-Hydroxybenzylidene substitution : Enhances activity via hydrogen-bond donation and resonance stabilization .
  • Method : Use comparative molecular field analysis (CoMFA) or DFT calculations to map electronic/steric effects. Validate with dose-response assays .

Advanced: What computational strategies are employed to predict its potential as a drug candidate?

Methodological Answer:

  • Molecular Docking :
    • Target proteins (e.g., SARS-CoV-2 helicase, PDB: 5WWP) are selected based on homology.
    • Docking software (AutoDock Vina) generates binding poses; the lowest binding energy conformation is prioritized.
    • Example: Triazole derivatives show binding energies < -8 kcal/mol, indicating strong interactions with catalytic residues .
  • ADME Prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions .

Advanced: How is crystallographic data for this compound resolved and refined?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : SHELXD or SHELXS for phase determination via direct methods .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters. Key metrics: R1 < 0.05, wR2 < 0.15 .
  • Validation : Check for voids (PLATON) and hydrogen-bond geometry (Mercury) .

Advanced: How are coordination complexes of this compound synthesized, and what are their applications?

Methodological Answer:

  • Synthesis : React the triazole-thiol with metal salts (Ni(II), Cu(II), Zn(II)) in alcoholic media.
  • Characterization : UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and magnetic susceptibility .
  • Applications :
    • Catalysis: Cu(II) complexes show oxidase-like activity.
    • Sensing: Zn(II) complexes detect sulfhydryl compounds electrochemically .

Advanced: How can contradictory data on substituent effects be resolved in structure-activity studies?

Methodological Answer:

  • Comparative Analysis : Replicate experiments under standardized conditions (pH, solvent, temperature) .
  • Multivariate Statistics : PCA or PLS-DA identifies dominant variables (e.g., logP, Hammett constants) .
  • In Vivo Validation : Test top candidates in animal models (e.g., oxidative stress assays) to confirm in vitro trends .

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